3-Bromo-5-(pyrrolidin-1-yl)benzamide
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Description
Scientific Research Applications
Antipsychotic Agent Research
3-Bromo-5-(pyrrolidin-1-yl)benzamide and its related compounds have been studied for their potential as antipsychotic agents. A particular focus has been on their binding affinity for the [3H]spiperone binding site and their inhibition of apomorphine-induced behavioral responses. These compounds, such as FLB 457, are found to be suitable for investigations of dopamine D-2 mediated responses and for receptor binding studies both in vitro and in vivo. They are noted for their high potency and low tendency to induce extrapyramidal side effects, which are common with many antipsychotic medications (Högberg et al., 1990).
Benzamide Derivatives as CCR5 Antagonists
Synthesis of benzamide derivatives, including those related to this compound, has been explored for their potential as non-peptide small molecular antagonists. These compounds are of interest as CCR5 antagonists, which have implications in the treatment of conditions like HIV/AIDS and cancer (Bi, 2015).
Pyrolysis in Tobacco
Research has also explored the pyrolysis of compounds structurally related to this compound in tobacco. This involves understanding the breakdown products and their distribution in the context of tobacco smoking (Gaddamidi et al., 2011).
Neuroleptic Activity
Studies have been conducted on benzamides, including derivatives of this compound, for their neuroleptic activity. These studies explore the relationship between the structure of these compounds and their activity, particularly in relation to their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Anti-Fatigue Effects
Research into benzamide derivatives has also explored their potential anti-fatigue effects. This includes investigating their impact on endurance and physical performance, potentially offering new avenues for addressing fatigue-related conditions (Wu et al., 2014).
Antiprion Activity
A set of benzamide derivatives, related to this compound, has been synthesized and evaluated for their antiprion activity. These studies are critical in the search for therapeutic agents against prion diseases, given the severe and currently untreatable nature of these illnesses (Fiorino et al., 2012).
Histamine-3 Receptor Antagonists
Research into 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, structurally related to this compound, has been conducted for their potential as potent histamine-3 receptor antagonists. This research is significant for the development of treatments for disorders related to neurotransmitter imbalances (Zhou et al., 2012).
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-8(11(13)15)6-10(7-9)14-3-1-2-4-14/h5-7H,1-4H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPSLSLDOOWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.